3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Medicinal Chemistry Bioisostere Design Structure-Based Drug Design

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is the meta‑bromophenyl BCP building block chosen for fragment libraries that require a 120° exit‑vector geometry—something para‑substituted BCP acids cannot deliver. The carboxylic acid enables rapid amide coupling, while the meta‑bromine allows Suzuki, Buchwald‑Hartwig, or Sonogashira diversification. This sequential derivatization workflow, together with the compound’s improved solubility and metabolic stability over planar aromatics, makes it a strategic intermediate for lead optimization. Procure this isomer to access binding pockets inaccessible to linear para‑vectors and to build SAR libraries with true three‑dimensional character.

Molecular Formula C12H11BrO2
Molecular Weight 267.122
CAS No. 1980044-16-3
Cat. No. B2893142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS1980044-16-3
Molecular FormulaC12H11BrO2
Molecular Weight267.122
Structural Identifiers
SMILESC1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
InChIKeyFDAYGYNIBRICGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1980044-16-3): A Meta-Substituted BCP-Acid Building Block for Medicinal Chemistry Procurement


3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a meta‑bromophenyl group at one bridgehead and a carboxylic acid at the other [1]. The BCP scaffold is a well‑established, saturated bioisostere for para‑substituted phenyl rings, conferring enhanced three‑dimensionality, improved aqueous solubility, and increased metabolic stability relative to planar aromatic counterparts [2]. The carboxylic acid group provides a versatile synthetic handle for amide coupling, esterification, and further derivatization, making the compound a strategic intermediate in fragment‑based drug discovery and lead optimization programs [3].

Why 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Cannot Be Replaced by Generic BCP‑Acid Analogs


In‑class substitution with the para‑bromo isomer (CAS 1980054‑39‑4), the unsubstituted 3‑phenyl‑BCP‑acid (CAS 83249‑04‑1), or even conventional 3‑bromobenzoic acid (CAS 585‑76‑2) is scientifically unjustified because the meta‑bromine substitution pattern uniquely modulates exit‑vector geometry, electronic character, and synthetic versatility [1]. The meta‑bromophenyl group provides a 120° substituent exit angle relative to the BCP major axis, which is orthogonal to the exit vectors accessible with para‑substituted BCPs and enables interrogation of distinct binding pockets in structure‑based drug design [2]. Furthermore, the aryl bromide serves as a privileged handle for late‑stage diversification via Suzuki, Buchwald‑Hartwig, or Sonogashira couplings; the steric and electronic environment of the meta position imparts unique reactivity profiles in these transformations compared to the para analog [3].

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Against Key Comparators


Meta-Substitution Exit-Vector Geometry Confers a Unique Spatial Orientation Relative to Para-Substituted BCP Bioisosteres

Conventional 1,3‑disubstituted BCPs are validated bioisosteres solely for para‑substituted arenes, with both substituents aligned along the BCP C₃ symmetry axis. The target compound incorporates a meta‑bromophenyl substituent, which projects the bromine atom at an angle of approximately 120° relative to the BCP‑carboxylic acid axis—a geometry that cannot be replicated by para‑substituted BCP analogs [1]. This exit‑vector divergence is critical for probing binding pockets that require angular substituent trajectories, such as the allosteric sites of mGluR or kinase hinge regions [2].

Medicinal Chemistry Bioisostere Design Structure-Based Drug Design

Aryl Bromide at the Meta Position Enables Cross‑Coupling Reactivity That Differs from the Para‑Bromo Isomer

The target compound is both a carboxylic acid building block and a substrate for transition‑metal‑catalyzed cross‑coupling via its aryl bromide. The meta‑bromine is less sterically hindered than the para‑bromine in the 4‑bromophenyl isomer, which can influence oxidative addition rates in Pd‑catalyzed reactions. In a radical‑mediated BCP functionalization study, the reactivity order of bridgehead halides toward cross‑coupling was I > Br >> Cl, with the bromide demonstrating a balanced profile of stability and reactivity that is ideal for staged synthetic sequences [1]. The meta‑bromophenyl BCP acid provides this reactivity at a position that maps onto the meta‑arene substitution topology, enabling sequential derivatization strategies (e.g., amide formation at the carboxylic acid followed by Suzuki coupling at the aryl bromide) that are incompatible with the 4‑bromo isomer when a different exit‑vector is required [2].

Late-Stage Functionalization Palladium Catalysis Structure-Activity Relationship

BCP Scaffold Confers Superior Passive Permeability and Aqueous Solubility Compared to the Parent Phenyl Carboxylic Acid

Replacement of a para‑fluorophenyl ring with a BCP motif in the γ‑secretase inhibitor BMS‑708,163 resulted in significant improvements in passive permeability (Papp increased from 12.6 × 10⁻⁶ cm/s to 19.8 × 10⁻⁶ cm/s, a 1.6‑fold increase) and thermodynamic aqueous solubility (from <1 µM to 36 µM, a >36‑fold improvement) [1]. Although these data are from a para‑substituted system, the underlying physicochemical benefit arises from the saturated, three‑dimensional BCP scaffold reducing π‑stacking‑mediated aggregation and nonspecific binding—a class‑level property that extends to meta‑substituted BCP‑carboxylic acids [2]. The target compound is expected to confer analogous solubility and permeability advantages over its direct planar comparator, 3‑bromobenzoic acid (aqueous solubility 0.54 g/L at 32 °C) .

Drug Metabolism and Pharmacokinetics Physicochemical Properties Bioisostere Strategy

Meta‑Bromophenyl Substitution Modulates BCP‑Carboxylic Acid Acidity (pKa) Relative to Unsubstituted Phenyl and Para‑Bromo Analogs

The gas‑phase acidity (ΔG°acid) of 3‑substituted BCP‑1‑carboxylic acids is governed primarily by the polar field effect of the bridgehead substituent [1]. The electron‑withdrawing nature of the meta‑bromophenyl group (σI ≈ 0.39 for Br; σmeta‑Br‑phenyl ≈ 0.23) is predicted to increase the acidity (lower the aqueous pKa) relative to the parent 3‑phenyl‑BCP‑1‑carboxylic acid. While experimental pKa values for the bromo‑substituted BCP‑phenyl acids were not directly measurable due to solubility limitations in the Adcock study [2], DFT‑calculated pKa values for related BCP‑carboxylic acids demonstrate that halogen substitution at the bridgehead lowers the pKa by 0.3–0.5 units per halogen [3]. By extension, the meta‑bromophenyl BCP acid is expected to exhibit a pKa approximately 0.2–0.4 units lower than the unsubstituted 3‑phenyl‑BCP‑acid (pKa ~4.99 predicted for parent BCP‑COOH) , translating to a higher fraction ionized at physiological pH and potential impact on tissue distribution and target engagement.

Physical Organic Chemistry Acidity Measurement Drug-Likeness Optimization

Optimal Application Scenarios for 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Stemming from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Enabling a Meta-Substituted Arene Bioisostere Library

The unique 120° exit‑vector geometry of the meta‑bromophenyl substituent on the BCP scaffold makes this compound an ideal core for fragment libraries designed to probe binding pockets inaccessible to para‑substituted BCP fragments [1]. The carboxylic acid group enables rapid parallel amide coupling with diverse amine fragments, while the aryl bromide allows subsequent Suzuki diversification to explore the meta‑vector chemical space—an SAR strategy that cannot be executed with the 4‑bromo isomer [2]. Fragment‑based screening collections built on this scaffold can address the historical gap in saturated bioisosteres for meta‑substituted arenes.

Lead Optimization: Improving Developability Profiles Through BCP‑Mediated Solubility and Permeability Enhancement

For lead series containing a 3‑bromobenzoic acid motif, substitution with the target compound can yield substantial improvements in thermodynamic aqueous solubility and passive membrane permeability, as demonstrated by the >36‑fold solubility increase and 1.6‑fold permeability enhancement observed when a BCP scaffold replaced a para‑fluorophenyl ring in the γ‑secretase inhibitor program [3]. The retained carboxylic acid functionality ensures compatibility with existing pharmacophore models while the BCP core reduces aromatic ring count, a key driver of improved drug‑likeness [4].

Late-Stage Functionalization in Parallel Synthesis: Orthogonal Reactivity of Carboxylic Acid and Aryl Bromide Handles

The compound's dual functional‑group architecture—a carboxylic acid and a meta‑bromophenyl group—enables a two‑step sequential diversification workflow that is valuable for SAR exploration. The carboxylic acid can first be derivatized via HATU‑ or EDC‑mediated amide coupling with a library of amines, followed by Suzuki–Miyaura cross‑coupling at the meta‑bromine to introduce aryl, heteroaryl, or alkenyl diversity at the exit‑vector position [5]. This staged approach, supported by the established reactivity of BCP‑tethered aryl bromides in Pd‑catalyzed reactions, maximizes the chemical space accessible from a single building block [6].

Chemical Biology Tool Compound Synthesis: Probing Angular Dependence of Ligand‑Receptor Interactions

In mechanistic studies where the spatial orientation of a halogen substituent influences target engagement, the target compound serves as a critical control probe. The meta‑bromophenyl BCP acid provides a bromine atom positioned at a 120° angle relative to the scaffold axis, contrasting with the 180° linear trajectory of the para‑bromo isomer [1]. This angular discrimination enables chemical biologists to deconvolute whether a biological effect is driven by the steric occupancy of a specific sub‑pocket or merely by the presence of a bromine atom, addressing a key question in target validation studies.

Quote Request

Request a Quote for 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.